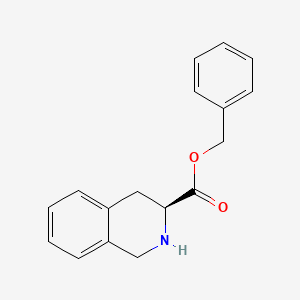

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

説明

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (hereafter referred to as S-Bn-TIC) is a chiral tetrahydroisoquinoline derivative characterized by a benzyl ester group at the 3-position and an (S)-configuration. Its molecular formula is C17H17NO2 (free acid form) , though it is commonly isolated as a salt, such as the 4-methylbenzenesulfonate (tosylate) salt (C24H25NO5S, MW 439.5 g/mol) . S-Bn-TIC is utilized in asymmetric synthesis, peptide chemistry, and as a precursor for pharmaceuticals and organocatalysts . This article compares S-Bn-TIC with structurally related compounds, focusing on substituents, stereochemistry, physicochemical properties, and applications.

特性

IUPAC Name |

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKWIRNQEKMHOR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179439 | |

| Record name | Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77497-96-2 | |

| Record name | Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77497-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinoline (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077497962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLOXYCARBONYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E784E3AR7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Esterification: The carboxylic acid group is esterified using benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.

化学反応の分析

Types of Reactions

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone, while reduction can produce benzyl alcohol.

科学的研究の応用

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. This compound, also known as (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester, has a molecular weight of 267.32 g/mol .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have uses in the preparation of medicines for treating dopaminergic nerve diseases . A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and biologically evaluated . These derivatives have shown potential as PPARγ agonists .

Synthesis of Derivatives

The synthesis of 2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves several steps :

- Alkylation: The hydroxyl group at the 7-position of methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is alkylated with oxazole derivatives in the presence of and tetraethylammonium fluoride hydrate .

- Removal of Boc Group: The tert-butoxycarbonyl (Boc) group at the 2-position is removed with HCl/HCO2H .

- Acylation: Acylation is performed with carboxylic acids and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), or acyl chlorides and triethylamine (Et3N), to yield corresponding amides .

- Hydrolysis: Hydrolysis of the ester group with aqueous LiOH affords the final products, which are isolated as tert-butylamine salt or calcium salt .

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinoline derivatives show biological potential, and their structure-activity relationships (SAR) have been studied . These compounds have applications in treating dopaminergic nerve diseases .

Safety Information

作用機序

The mechanism of action of (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

類似化合物との比較

Core Structure and Modifications

Key Observations :

- Substituents : The benzyl ester in S-Bn-TIC increases lipophilicity (logP ~0.6 for free acid ) compared to methyl esters or carboxylic acids. Chlorobenzyl substitution further enhances hydrophobicity .

- Stereochemistry : The (S)-configuration is critical for mimicking proline’s rigid structure in peptides, enabling defined tertiary structures . Enantiomers (e.g., R-methyl-TIC hydrochloride) exhibit distinct biological interactions .

- Salt Forms : Tosylate salts improve crystallinity and stability , while hydrochloride salts enhance aqueous solubility .

S-Bn-TIC and Derivatives

- S-Bn-TIC Tosylate : Synthesized via neutralization of the free acid with NaHCO3, followed by extraction with EtOAc .

- Methyl (S)-TIC Hydrochloride: Prepared from (S)-TIC carboxylic acid using SOCl2 in dry methanol .

- 2-(4-Chlorobenzyl)-TIC Methyl Ester : Alkylation of methyl TIC carboxylate with 1-(bromomethyl)-4-chlorobenzene in DMF .

Comparative Analysis

Physicochemical Properties

Notes:

Pharmaceutical Intermediates

Organocatalysis

- Tetrahydroisoquinoline-hydroxamic acid derivatives act as histone deacetylase (HDAC) inhibitors, showing nM-level activity against HDAC8 and antitumor effects .

Neuroactivity

生物活性

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through esterification with benzyl alcohol. The synthesis typically involves:

- Esterification : The carboxylic acid group reacts with benzyl alcohol in the presence of a catalyst (e.g., sulfuric acid).

- Purification : The product is purified by recrystallization or chromatography.

The molecular formula is with a molecular weight of 274.33 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Preliminary findings suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

- Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing neurotransmitter release and neuronal signaling pathways.

Case Studies

- Antimicrobial Study :

- Anticancer Activity :

- Neuroprotective Effects :

Data Summary

Future Directions

Further research is needed to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential areas include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

- Exploration of its role as a chiral ligand in asymmetric synthesis.

Q & A

Q. What are the common synthetic routes for (S)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how is enantiomeric purity ensured?

The compound is typically synthesized via Pictet-Spengler cyclization or Mannich-type reactions. For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reacts with benzyl alcohol derivatives under acidic conditions (e.g., SOCl₂ in methanol) to form the benzyl ester . Enantiomeric purity is maintained by using chiral starting materials like (S)-phenylalanine and monitoring via chiral HPLC or NMR spectroscopy .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acutely toxic (oral, skin) and causes severe eye irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, wash affected areas with water and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. How is the compound characterized post-synthesis?

Characterization includes:

- NMR : Assigning stereochemistry via H and C NMR, particularly the C3 chiral center .

- HPLC : Assessing purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- Elemental Analysis : Confirming molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How does the compound serve as a precursor for chiral catalysts or ligands?

The tetrahydroisoquinoline core is functionalized at C3 to create carboxamides or thioureas, which act as organocatalysts in asymmetric aldol or Diels-Alder reactions. For instance, N-substituted carboxamides derived from this compound show >90% enantioselectivity in aldol reactions .

Q. What crystallographic data are available for structural optimization?

X-ray crystallography reveals orthorhombic crystal systems (space group P222) with unit cell parameters:

- a = 5.3719 Å, b = 12.1726 Å, c = 27.021 Å

- V = 1766.9 ų, Z = 4 . This data aids in modeling steric effects for catalyst design.

Q. How can synthetic yields be improved during benzylation?

Optimize reaction conditions:

Q. What role does the compound play in developing REV-ERBα antagonists?

Ethyl ester derivatives of this compound (e.g., SR8278) are synthesized via HSO-catalyzed esterification. These derivatives modulate circadian rhythm proteins, with IC values <1 µM in transcriptional assays .

Q. How do substituents on the tetrahydroisoquinoline ring affect biological activity?

- 6,7-Dimethoxy groups : Enhance binding to opioid receptors .

- Benzyl ester vs. free acid : The ester improves cell permeability, critical for in vivo studies . Structure-activity relationships (SAR) are validated via competitive binding assays and molecular docking .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。